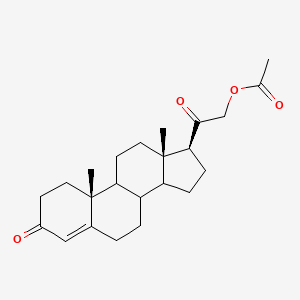
デキサナビノール
説明
Dexanabinol, also known as HU-211 or ETS2101, is a synthetic cannabinoid derivative in development by e-Therapeutics plc . It is the “unnatural” enantiomer of the potent cannabinoid agonist HU-210 . Unlike other cannabinoid derivatives, HU-211 does not act as a cannabinoid receptor agonist, but instead as an NMDA antagonist .
Synthesis Analysis
Dexanabinol has been synthesized through various methods. For instance, a scalable total synthesis of axially-chiral cannabinols (ax-CBNs), which are unnatural and unknown isomers of cannabinol (CBN), has been reported . Glycinate ester-type water-soluble derivatives of dexanabinol were synthesized and evaluated as prodrugs or congeners .Molecular Structure Analysis
Dexanabinol has a molecular formula of C25H38O3 . It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans, which are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position .Physical And Chemical Properties Analysis
Dexanabinol has an average mass of 386.576 Da and a monoisotopic mass of 386.282095084 Da . More detailed physical and chemical properties were not found in the retrieved data.科学的研究の応用
デキサナビノール:科学研究における応用の包括的な分析
癌治療: デキサナビノールは、脳腫瘍および固形癌の治療における可能性について、臨床試験で評価されています。 静脈内投与および経口投与によって研究されており、肝細胞癌や膵臓癌など、さまざまな種類の癌の治療における有効性を判断するために、現在も研究が進められています。 .
神経保護: デキサナビノールは、低濃度で神経保護効果を示すことが研究で明らかになっています。 ラット末梢神経のマイクロ生理学的モデルである神経オンチップを使用して、特定の治療法による神経毒性を防ぐ効果が試験されています。 .
抗炎症剤: デキサナビノールは、NFκBの核移行、およびIκBのリン酸化と分解を阻害する能力があるため、抗炎症剤としての使用が期待されています。 これにより、NFκBの転写活性と、その標的遺伝子のmRNA蓄積が抑制される可能性があります。 .
中枢神経系の薬物動態: デキサナビノールの安全性プロファイルと、中枢神経系での処理方法を評価するために、中枢神経系(CNS)の薬物動態に関する研究も実施されています。 これは、その治療の可能性を理解するために不可欠です。 .
抗腫瘍剤:抗腫瘍剤としての調査対象として選ばれた理由は、腫瘍の増殖と生存に関与する重要な経路を阻害する能力があるためであり、腫瘍学におけるさらなる研究の候補となっています。 .
法的ステータスと規制:デキサナビノールの法的ステータスと規制を理解することは、科学研究におけるその応用にとって不可欠であり、その入手可能性や実施できる研究の範囲に影響を与えます。 .
作用機序
Target of Action
Dexanabinol, also known as HU-211, is a synthetic cannabinoid derivative . Instead, it primarily targets the N-methyl-D-aspartate (NMDA) receptors and Tumor Necrosis Factor (TNF) . The NMDA receptors play a crucial role in controlling synaptic plasticity and memory function, while TNF is a cell signaling protein (cytokine) involved in systemic inflammation .
Mode of Action
Dexanabinol acts as a non-competitive antagonist of the NMDA receptors . This means it binds to a site on the receptor distinct from the active site, inhibiting the receptor’s activity without blocking the receptor itself . Additionally, Dexanabinol has been found to inhibit the activity of nuclear factor kappa B (NF-kB), which plays a key role in regulating the immune response to infection .
Biochemical Pathways
It’s known that by antagonizing nmda receptors and inhibiting nf-kb, dexanabinol can impact a variety of cellular processes, including neuronal signaling and immune response .
Pharmacokinetics
The pharmacokinetics of Dexanabinol have been studied in clinical trials. It was found that Dexanabinol displays a rapid half-life (t ½α) of 2–3 minutes and a slow half-life (t ½β) of 8.5–9.5 hours . Systemic exposure to Dexanabinol increased with dosage, and the compound was present in appreciable levels in the cerebrospinal fluid (CSF), implying the possibility of exposure of intracranial tumors to the drug .
Result of Action
Dexanabinol’s action results in neuroprotective and anticonvulsant effects . By antagonizing NMDA receptors, it can help regulate neuronal signaling and potentially protect neurons from damage . Its inhibition of NF-kB suggests potential anti-inflammatory effects .
Action Environment
The action of Dexanabinol can be influenced by various environmental factors. For instance, its pharmacokinetics and efficacy can be affected by the method of administration . In clinical trials, Dexanabinol was administered via a 3-hour intravenous infusion
Safety and Hazards
Dexanabinol has been tested in clinical trials for safety. It was administered weekly by intravenous infusion and was found to be safe and well-tolerated up to 28 mg/kg in brain cancer patients . The most common drug-related toxicities were the depressed level of consciousness and lightheadedness, diarrhea, itching, fatigue, chest discomfort, and tingling in the mouth .
特性
IUPAC Name |
(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJFGMEZBFMNV-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150235 | |
| Record name | Dexanabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112924-45-5 | |
| Record name | Dexanabinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112924-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexanabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112924455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexanabinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexanabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112924-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXANABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VT8U5372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















